molecular formula C7H4BrClF3N B1447712 2-Bromo-3-chloro-6-(trifluoromethyl)aniline CAS No. 1805186-09-7

2-Bromo-3-chloro-6-(trifluoromethyl)aniline

Cat. No.: B1447712
CAS No.: 1805186-09-7
M. Wt: 274.46 g/mol
InChI Key: MKNGUUFVWNHDDW-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-6-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C7H4BrClF3N and its molecular weight is 274.46 g/mol. The purity is usually 95%.
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Biological Activity

2-Bromo-3-chloro-6-(trifluoromethyl)aniline is a halogenated aniline derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique trifluoromethyl and halogen substituents, exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C₇H₄BrClF₃N
  • CAS Number : 109919-26-8
  • Melting Point : 29-32 °C
  • Boiling Point : 72 °C (at 0.2 mmHg)

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The trifluoromethyl group enhances metabolic stability, which is crucial for maintaining the compound's efficacy in biological systems . The presence of halogen atoms also influences the compound's lipophilicity and binding affinity to target proteins.

Antimicrobial Activity

Research indicates that halogenated aniline derivatives, including this compound, possess significant antimicrobial properties. In particular, studies have shown that these compounds can effectively inhibit the growth of various bacterial strains and exhibit activity against parasites like Plasmodium falciparum, the causative agent of malaria .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismIC50 (μg/mL)
This compoundStaphylococcus aureusTBD
1,4-NaphthoquinonePlasmodium falciparum0.0049
7-ChloroquinazolineEscherichia coliTBD

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary findings suggest that this compound may induce apoptosis in cancer cells by inhibiting key signaling pathways involved in cell proliferation . The mechanism appears to involve the inhibition of tyrosine kinases, which are crucial for cancer cell survival and growth.

Case Studies

  • Study on Antiparasitic Activity :
    A recent study evaluated the antiparasitic activity of several halogenated anilines, including derivatives similar to this compound. Results indicated promising activity against chloroquine-resistant strains of Plasmodium falciparum, highlighting the potential for developing new antimalarial therapies .
  • Cytotoxicity Assessment :
    In vitro assessments using HepG2 liver cancer cells demonstrated that compounds with similar structures to this compound exhibited significant cytotoxicity, with EC50 values indicating effective growth inhibition .

Properties

IUPAC Name

2-bromo-3-chloro-6-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3N/c8-5-4(9)2-1-3(6(5)13)7(10,11)12/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNGUUFVWNHDDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)N)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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